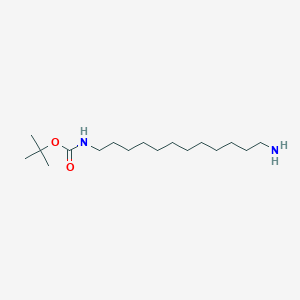

Boc-NH-C12-NH2

Description

Contextualization within Modern Synthetic Chemistry

In the landscape of modern synthetic chemistry, which continually strives for precision, efficiency, and complexity, molecules like Tert-butyl N-(12-aminododecyl)carbamate serve as fundamental tools. nbinno.com Organic synthesis is a cornerstone of innovation in diverse fields, from pharmaceuticals to materials science. nbinno.com The success of these endeavors often relies on the availability of versatile building blocks that allow for the systematic and predictable assembly of complex molecular architectures. nbinno.com This compound fits perfectly within this context, providing a pre-packaged, dual-functionality unit that simplifies multi-step synthetic sequences. Its long dodecyl (12-carbon) chain offers spatial separation between the two functional ends, a feature that is highly desirable in the construction of large molecules and supramolecular assemblies.

Role as a Versatile Bifunctional Intermediate

The primary utility of Tert-butyl N-(12-aminododecyl)carbamate stems from its nature as a bifunctional intermediate. It possesses two different amine functionalities with distinct reactivities.

The Primary Amine (-NH2): This group is nucleophilic and readily participates in a wide range of chemical reactions. It is reactive with carboxylic acids, activated NHS esters, and carbonyls like aldehydes and ketones. broadpharm.com This allows for the covalent attachment of the dodecyl chain to various substrates, molecules, or surfaces.

The Boc-Protected Amine (-NHBoc): The other terminus features an amine protected by a tert-butyloxycarbonyl (Boc) group. broadpharm.com This protecting group renders the amine unreactive to many reaction conditions, particularly those involving nucleophiles or bases. total-synthesis.comresearchgate.net The Boc group is stable under these conditions but can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free primary amine. broadpharm.comwikipedia.orgjk-sci.com

This differential reactivity is the key to its versatility. A synthetic chemist can first utilize the free amine for a specific chemical transformation, leaving the Boc-protected amine intact. In a subsequent step, the Boc group can be removed to expose the second amine, which is then available for another, different reaction. This sequential and controlled reactivity makes it an ideal linker molecule for connecting two different molecular entities. For example, it is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are complex molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity. broadpharm.com

Historical Development and Significance of Boc-Protected Amines in Synthesis

The utility of Tert-butyl N-(12-aminododecyl)carbamate is fundamentally linked to the development of the tert-butyloxycarbonyl (Boc) protecting group. The concept of protecting functional groups is central to organic synthesis, particularly in the synthesis of peptides and other complex natural products. masterorganicchemistry.com Before the advent of effective protecting groups, the synthesis of even simple peptides was a formidable challenge due to the multiple reactive sites on amino acids.

The Boc group emerged as one of the most important and widely used amine protecting groups in organic chemistry. jk-sci.commasterorganicchemistry.com Its popularity is due to several key advantages:

Ease of Introduction: It can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgjk-sci.com

Stability: The Boc group is robust and stable to a wide range of reagents, including bases, nucleophiles, and catalytic hydrogenation conditions. total-synthesis.comresearchgate.net

Facile Cleavage: It can be removed under mild acidic conditions, which often leave other acid-labile groups intact. total-synthesis.comwikipedia.org The mechanism of deprotection involves the formation of a stable tert-butyl cation. peptide.com

Orthogonality: A crucial feature of the Boc group is its "orthogonality" to other common protecting groups. total-synthesis.com This means that one type of protecting group can be removed selectively in the presence of another. For instance, in solid-phase peptide synthesis (SPPS), the Boc group (acid-labile) can be used alongside the Fmoc (9-fluorenylmethoxycarbonyl) group (base-labile) and the Cbz (benzyloxycarbonyl) group (removed by hydrogenolysis). total-synthesis.commasterorganicchemistry.com This orthogonality allows for complex, multi-step syntheses where different parts of a molecule are deprotected at different stages. total-synthesis.com

This strategic use of Boc protection, particularly in the Fmoc/tBu-based solid-phase synthesis protocol, has become a cornerstone of modern peptide and protein synthesis. seplite.comresearchgate.net

Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Stable to base and hydrogenolysis; Orthogonal to Fmoc and Cbz. total-synthesis.compeptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid; Orthogonal to Boc and Cbz. total-synthesis.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd-C) | Stable to mild acid and base; Orthogonal to Boc and Fmoc. total-synthesis.commasterorganicchemistry.com |

Overview of Key Academic Research Trajectories for the Compound

The unique properties of Tert-butyl N-(12-aminododecyl)carbamate have positioned it as a key component in several advanced research areas.

PROTACs and Drug Discovery: The compound is explicitly marketed and used as an aliphatic linker for the synthesis of PROTACs. broadpharm.comglycomindsynth.com The long, flexible 12-carbon chain can span the distance between a target protein and an E3 ligase, while the dual amine functionalities allow for the covalent attachment of the respective binding moieties. This is a rapidly growing field in medicinal chemistry aimed at targeted protein degradation. broadpharm.com

Materials Science and Surface Modification: Bifunctional molecules with long alkyl chains are used to prepare functionalized polymers and surfaces. myskinrecipes.com The free amine can be used to anchor the molecule to a surface (e.g., gold, silica), and subsequent deprotection of the Boc-amine provides a reactive site on that surface for further modification. This allows for the creation of tailored surfaces with specific chemical or biological properties. Research on carbamate-terminated thiols adsorbed on gold substrates highlights the utility of such structures for surface-based organic synthesis. nih.gov

Bioconjugation and Biotechnology: The ability to link different molecules together is fundamental in biotechnology. Tert-butyl N-(12-aminododecyl)carbamate can be used to conjugate peptides, proteins, or fluorescent dyes to other molecules or solid supports. Its stability and controlled reactivity make it a reliable tool for creating these complex bioconjugates. myskinrecipes.com

Solid-Phase Synthesis: The principles of Boc protection are central to solid-phase peptide synthesis (SPPS). seplite.comnih.gov While this specific molecule is more of a linker than an amino acid, it can be incorporated into solid-phase syntheses to introduce a long, flexible spacer arm onto a resin or into a growing peptide chain. peptide.comlsu.edu This can be useful for creating probes where a binding element needs to be spatially separated from a reporter group or a solid support.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(12-aminododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies

Established Synthetic Pathways for Tert-butyl N-(12-aminododecyl)carbamate

The synthesis of tert-butyl N-(12-aminododecyl)carbamate can be approached through several established routes, each with its own set of advantages and considerations. These methods primarily involve the reaction of a suitable carbamate (B1207046) with a dodecyl derivative or the selective protection of a diamine.

Reaction of tert-butyl carbamate with 12-bromododecane

One direct approach involves the N-alkylation of tert-butyl carbamate with 12-bromododecane. smolecule.com This substitution reaction typically requires a base to deprotonate the carbamate, forming a more nucleophilic species that can then attack the electrophilic carbon of the alkyl bromide.

The efficiency of the N-alkylation of carbamates can be significantly influenced by the choice of catalytic system. While traditional methods often rely on stoichiometric amounts of strong bases, modern approaches are exploring the use of catalytic systems to improve reaction efficiency and sustainability. For instance, the Hofmann N-alkylation reaction can be achieved using catalytic amounts of alkyl halides in the presence of an alcohol, which offers a more atom-economical pathway. rsc.org Ruthenium(II) complexes have also been demonstrated as effective catalysts for the N-alkylation of various amines with alcohols, providing a versatile and efficient method. rsc.org Although not specifically detailed for tert-butyl carbamate and 12-bromododecane, these catalytic approaches highlight the potential for developing more advanced synthetic protocols.

Reductive Amination Approaches

Reductive amination represents another versatile strategy for the synthesis of amines. While not directly a primary route to tert-butyl N-(12-aminododecyl)carbamate from simple precursors, it is a key reaction in multi-step syntheses, particularly when starting from aldehydes or ketones. A one-pot tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection, has been reported as an efficient and selective method for preparing N-Boc protected secondary amines. nih.govnih.gov This approach utilizes sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent and di-tert-butyl dicarbonate (B1257347) for the in-situ protection step. nih.govnih.gov This methodology could be adapted in a multi-step sequence to generate the target compound.

Multi-Step Synthesis Utilizing Protected Diamines

A highly common and controlled method for synthesizing tert-butyl N-(12-aminododecyl)carbamate involves starting with the symmetrical diamine, 1,12-dodecanediamine. chemicalbook.comchemicalbook.comsigmaaldrich.com This approach hinges on the selective mono-protection of one of the two primary amino groups. This strategy provides excellent control over the final product's structure, avoiding the formation of di-substituted byproducts. The resulting mono-protected diamine is the target molecule.

Selective Mono-Protection Strategies for Long-Chain Diamines

The selective mono-protection of symmetrical diamines is a fundamental challenge in organic synthesis. scielo.org.mx Achieving high yields of the mono-protected product over the di-protected and unreacted starting material requires careful control of reaction conditions.

A prevalent method for the mono-Boc protection of diamines involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a solution of the diamine. chemicalbook.com The reaction is often carried out in a biphasic system, such as dichloromethane (B109758) and water, with a base like sodium hydroxide (B78521). chemicalbook.com This setup allows for the in-situ neutralization of the resulting carbamic acid and helps to control the reactivity. High yields of the mono-protected product can be achieved with this method. chemicalbook.com

Another effective strategy involves the use of a proton source, such as hydrochloric acid, to selectively protonate one of the amino groups of the diamine. researchgate.net The protonated amine is less nucleophilic and thus less reactive towards the Boc-anhydride. This allows for the selective protection of the free amino group. Subsequent neutralization then yields the desired mono-Boc protected diamine. researchgate.net This technique has been successfully applied to a range of diamines with high yields. researchgate.net

The choice of solvent also plays a significant role. Solvents like dichloromethane, methanol (B129727), and tetrahydrofuran (B95107) are commonly used. fishersci.co.ukchemicalbook.comscielo.org.mx The reaction temperature is typically kept at or below room temperature to enhance selectivity.

Below is an interactive data table summarizing typical conditions for the mono-Boc protection of 1,12-dodecanediamine.

| Reagent | Base | Solvent System | Temperature | Yield |

| Di-tert-butyl dicarbonate | Sodium hydroxide | Dichloromethane/Water | Room Temperature | High (e.g., 99%) chemicalbook.com |

| Di-tert-butyl dicarbonate | - (with HCl pre-treatment) | Methanol/Water | 0°C to Room Temp | High researchgate.net |

Purification Techniques for Research-Grade Material

Obtaining tert-butyl N-(12-aminododecyl)carbamate in a highly pure form is critical for its subsequent use in sensitive applications like the synthesis of Proteolysis Targeting Chimeras (PROTACs). smolecule.com The purification strategy must effectively remove starting materials, such as 1,12-dodecanediamine, di-Boc protected byproducts, and excess boc anhydride, as well as other reaction-related impurities.

Column Chromatography Methodologies

Column chromatography is a primary method for purifying tert-butyl N-(12-aminododecyl)carbamate on a research scale. smolecule.comiwu.eduderpharmachemica.com The choice of stationary and mobile phases is critical to achieving effective separation.

Stationary Phase: Standard silica (B1680970) gel is the most commonly used stationary phase for the purification of Boc-protected amines. derpharmachemica.combeilstein-journals.org However, the free primary amine in the target molecule can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to issues such as peak tailing, poor separation, and potential degradation or irreversible adsorption of the product. biotage.com To mitigate these effects, several strategies can be employed:

Deactivation of Silica Gel: Pre-treating the silica gel with a base, or adding a small percentage of a competing amine like triethylamine (B128534) (typically 0.1-1%) or ammonium (B1175870) hydroxide to the mobile phase, can neutralize the acidic sites. biotage.com

Alternative Stationary Phases: In cases of severe interaction, basic alumina (B75360) can be used as an alternative stationary phase, which is more compatible with basic compounds. sciforum.net

Mobile Phase (Eluent): The selection of the eluent system is determined by the polarity of the compound and its impurities. Given the presence of a polar amine group and a non-polar dodecyl chain, a gradient elution is often most effective. The process typically starts with a non-polar solvent system to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired product, leaving more polar impurities on the column.

Commonly used solvent systems are mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), often with the addition of methanol for highly polar compounds. beilstein-journals.orgbiotage.com

Table 1: Typical Column Chromatography Systems for Purification of Boc-Protected Amines

| Stationary Phase | Mobile Phase System (Gradient) | Modifier | Purpose of Modifier |

| Silica Gel | Hexane / Ethyl Acetate | None | General purpose separation of moderately polar compounds. beilstein-journals.org |

| Silica Gel | Dichloromethane / Methanol | Triethylamine (0.1-1%) | For polar amines; minimizes peak tailing by neutralizing silica. biotage.com |

| Silica Gel | Dichloromethane / Methanol | Ammonium Hydroxide (0.1-1%) | Alternative to triethylamine for neutralizing acidic stationary phase. biotage.com |

| Basic Alumina | Dichloromethane / Methanol | None | Suitable for acid-sensitive or strongly basic amines. sciforum.net |

Progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. derpharmachemica.com

Scale-Up Considerations for Research Synthesis

Transitioning the synthesis of tert-butyl N-(12-aminododecyl)carbamate from a milligram to a multi-gram or kilogram scale for extensive research introduces several challenges that must be addressed to ensure safety, efficiency, and consistent product quality.

Shift from Chromatography to Crystallization: While column chromatography is highly effective at a small scale, it becomes impractical and costly for large quantities due to the large volumes of solvent required and the complexity of the process. Therefore, a key consideration for scale-up is the development of a robust recrystallization or precipitation protocol. researchgate.net This requires thorough screening of solvent systems to find one that provides good recovery and high purity without the need for chromatographic separation.

Reaction Control and Safety: The reaction to introduce the Boc group, typically using di-tert-butyl dicarbonate ((Boc)₂O), is generally safe but requires management on a larger scale.

Temperature Control: The reaction may be exothermic, and on a large scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with controlled cooling is standard practice.

Reagent Addition: The rate of addition of reagents, such as (Boc)₂O, must be carefully controlled. Slow, portion-wise, or dropwise addition helps to manage the reaction rate and temperature. researchgate.net

Work-up and Isolation: Liquid-liquid extractions used in laboratory work-ups can become cumbersome at scale. Alternative methods like precipitation of the product directly from the reaction mixture by adding an anti-solvent can simplify the isolation process. Filtration and drying equipment must also be appropriately sized for the larger quantities of material being handled.

Purity and Consistency: Ensuring batch-to-batch consistency is paramount. Process parameters such as reaction time, temperature, and stoichiometry must be precisely defined and controlled. Analytical methods (e.g., HPLC, NMR) are used to verify the purity of the final product and ensure it meets the required specifications for research applications.

Chemical Transformations and Derivatization Strategies

Reactivity of the Terminal Amine Functionality

The free terminal primary amine of Tert-butyl N-(12-aminododecyl)carbamate is a potent nucleophile, making it a versatile handle for a wide range of chemical modifications, particularly for forming stable amide bonds.

The primary amine readily reacts with carboxylic acids to form a stable amide linkage. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, converting its hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction proceeds by the activation of the carboxylic acid by the coupling agent, followed by a nucleophilic attack from the terminal amine of the carbamate (B1207046) to form a tetrahedral intermediate, which then collapses to yield the amide and a urea (B33335) byproduct. Such reactions have been used to attach mono-Boc protected diamines to various molecular scaffolds. rsc.orgsoton.ac.uk

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Agent | Additive/Co-reagent | Typical Solvent | Notes |

|---|---|---|---|

| EDC (or DCC) | HOBt or HOAt | DMF, DCM | Highly efficient; HOBt/HOAt suppresses side reactions and racemization. |

| HATU | DIPEA or other non-nucleophilic base | DMF, NMP | Very rapid and effective, especially for hindered amines/acids. |

| HBTU | DIPEA or other non-nucleophilic base | DMF, NMP | A common and reliable coupling agent in peptide synthesis. |

One of the most efficient and widely used methods for acylating primary amines is through the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters. glenresearch.comthermofisher.com The terminal amine of Tert-butyl N-(12-aminododecyl)carbamate reacts smoothly with NHS esters in a nucleophilic acyl substitution reaction.

The primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the N-hydroxysuccinimide as a stable leaving group and forming the desired amide bond. glenresearch.com This reaction is highly selective for primary amines and is often performed in aqueous or polar aprotic solvents at a slightly alkaline pH to ensure the amine is in its deprotonated, nucleophilic state. glenresearch.comthermofisher.com

Table 4: Typical Conditions for Reaction with NHS Esters

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 7.2 - 9.0 | Ensures the primary amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester. thermofisher.com |

| Solvent | DMF, DMSO, Bicarbonate Buffer | Solubilizes both the amine and the often hydrophobic NHS ester. glenresearch.com |

| Temperature | Room Temperature or 4°C | The reaction is typically rapid and can be performed under mild temperature conditions. thermofisher.com |

| Stoichiometry | Slight excess of NHS ester | Used to drive the reaction to completion, compensating for any competing hydrolysis. glenresearch.com |

Conjugation with Carbonyl Compounds (Ketones, Aldehydes)

The terminal primary amine of tert-butyl N-(12-aminododecyl)carbamate serves as a versatile nucleophile for conjugation with various carbonyl compounds, including ketones and aldehydes. This reactivity is fundamental for tethering the dodecyl chain to other molecules or for building more complex structures. The reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form a stable imine (Schiff base).

The general reaction is as follows:

Reaction with Aldehyde: R-CHO + H₂N-(CH₂)₁₂-NHBoc → R-CH=N-(CH₂)₁₂-NHBoc + H₂O

Reaction with Ketone: R-CO-R' + H₂N-(CH₂)₁₂-NHBoc → R(R')C=N-(CH₂)₁₂-NHBoc + H₂O

These imine formation reactions are often reversible and can be catalyzed by mild acid. For a more stable and permanent linkage, the resulting imine is commonly subjected to in situ reduction, a process known as reductive amination. This converts the C=N double bond into a stable secondary amine linkage. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used reducing agents for this purpose, as they are mild enough not to affect the Boc-protecting group or the carbonyl reactant.

The free amine group of tert-butyl N-(12-aminododecyl)carbamate is reactive with carbonyls like ketones and aldehydes. broadpharm.com This reaction is a key step in utilizing the compound as a linker, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). smolecule.com The resulting products are typically imines, which can be further stabilized. smolecule.com

Table 1: Examples of Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Typical Product |

|---|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) | tert-Butyl N-(12-(benzylamino)dodecyl)carbamate |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | tert-Butyl N-(12-(isopropylamino)dodecyl)carbamate |

| Cyclohexanone | H₂/Pd-C | Ethanol (EtOH) | tert-Butyl N-(12-(cyclohexylamino)dodecyl)carbamate |

Nucleophilic Substitution Reactions

The primary amino group of tert-butyl N-(12-aminododecyl)carbamate is a potent nucleophile that readily participates in nucleophilic substitution reactions, particularly acylation and alkylation. These reactions allow for the formation of stable amide and secondary or tertiary amine linkages, respectively.

Acylation: The most common acylation reaction involves the formation of an amide bond by reacting the amine with carboxylic acid derivatives such as acid chlorides, anhydrides, or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). broadpharm.comsmolecule.com The reaction with highly reactive acid chlorides and anhydrides is often rapid and may require a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to scavenge the acidic byproduct (e.g., HCl).

Reaction with Acid Chloride: R-COCl + H₂N-(CH₂)₁₂-NHBoc → R-CONH-(CH₂)₁₂-NHBoc + HCl

Reaction with NHS Ester: R-COO-NHS + H₂N-(CH₂)₁₂-NHBoc → R-CONH-(CH₂)₁₂-NHBoc + NHS-H

Amide bond formation can also be achieved directly from carboxylic acids using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with additives such as Hydroxybenzotriazole (HOBt). nih.gov

Alkylation: The amine can also act as a nucleophile to displace leaving groups from alkyl halides or tosylates, resulting in the formation of secondary or tertiary amines. The extent of alkylation can be controlled by stoichiometry.

Reaction with Alkyl Halide: R-X + H₂N-(CH₂)₁₂-NHBoc → R-NH-(CH₂)₁₂-NHBoc + HX (where X = Cl, Br, I)

Orthogonal Functionalization Strategies

A key synthetic advantage of tert-butyl N-(12-aminododecyl)carbamate is the presence of two distinct amino functionalities: a free, nucleophilic primary amine and a tert-butoxycarbonyl (Boc)-protected primary amine. This arrangement allows for orthogonal functionalization, where one group can be chemically modified while the other remains inert. organic-chemistry.org

The Boc group is stable under a wide range of conditions, including most basic, nucleophilic, and reductive environments, making it an ideal protecting group. nih.govtotal-synthesis.com This stability allows for the selective modification of the free terminal amine through reactions like acylation, alkylation, or reductive amination, as described above, without disturbing the protected amine.

Once the desired transformation on the terminal amine is complete, the Boc group can be selectively removed under acidic conditions to liberate the second primary amine. masterorganicchemistry.com This newly exposed amine is then available for a subsequent, different chemical transformation. This two-step, sequential functionalization is a cornerstone of its utility in multi-step syntheses, such as in the construction of bifunctional molecules like PROTACs where different molecular entities are attached to each end of the linker. smolecule.com

Table 2: Orthogonal Reaction Scheme Example

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Selective Acylation of Free Amine | R¹-COOH, EDCI, HOBt, DMF | R¹-CONH-(CH₂)₁₂-NHBoc |

| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | R¹-CONH-(CH₂)₁₂-NH₂ · TFA |

| 3 | Functionalization of Newly Freed Amine | R²-CHO, NaBH(OAc)₃, DCE | R¹-CONH-(CH₂)₁₂-NH-CH₂R² |

Stability and Reactivity Under Various Chemical Conditions

The utility of tert-butyl N-(12-aminododecyl)carbamate in synthesis is defined by the distinct stability profiles of its functional groups.

The Boc-Protected Amine: The carbamate linkage of the Boc group is characterized by its high stability under most reaction conditions.

Stable to Bases: It is resistant to hydrolysis under basic conditions (e.g., NaOH, Et₃N). nih.gov

Stable to Nucleophiles: It does not react with common nucleophiles. total-synthesis.comnih.gov

Stable to Hydrogenation: It is inert to catalytic hydrogenation (e.g., H₂/Pd-C), a condition often used to remove other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz). total-synthesis.commasterorganicchemistry.com

Labile to Acid: The Boc group is readily cleaved under mild to strong acidic conditions. nih.gov Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly used for efficient deprotection at room temperature. masterorganicchemistry.comjk-sci.com The mechanism involves protonation of the carbonyl oxygen, followed by the release of the stable tert-butyl cation, which typically forms isobutene, and the unstable carbamic acid, which decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.comjk-sci.com Stronger mineral acids like HCl can also be used. nih.gov

The Free Primary Amine: The terminal primary amine exhibits typical reactivity for an aliphatic amine. It is a good nucleophile and a moderate base. Its reactivity is central to the derivatization strategies discussed previously.

The Dodecyl Chain: The C₁₂ alkyl chain is a non-polar, flexible spacer that is chemically inert under most synthetic conditions, providing a stable backbone connecting the two functional ends.

Table 3: Stability Profile of Tert-butyl N-(12-aminododecyl)carbamate

| Condition / Reagent | Effect on Boc Group | Effect on Free Amine Group |

|---|---|---|

| Strong Base (e.g., NaOH, KOH) | Stable | Unaffected (deprotonated) |

| Nucleophiles (e.g., R-NH₂, R-OH) | Stable | Unaffected |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Unaffected |

| Strong Acid (e.g., TFA, HCl) | Cleaved | Protonated (forms salt) |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Unaffected |

| Acylating Agents (e.g., Ac₂O, R-COCl) | Stable | Acylated (forms amide) |

| Alkylating Agents (e.g., CH₃I) | Stable | Alkylated |

Mechanistic Insights and Biological Activity Studies

Modulation of the Ubiquitin-Proteasome System

Tert-butyl N-(12-aminododecyl)carbamate functions as a crucial component in the architecture of PROTACs, which are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govbroadpharm.comglycomindsynth.com The UPS is responsible for the degradation of damaged or unwanted proteins, thereby maintaining cellular homeostasis. nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. nih.govprecisepeg.com

The process of protein ubiquitination involves a three-step enzymatic cascade. nih.gov Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin, which is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein. nih.gov The attachment of a chain of ubiquitin molecules (polyubiquitination) signals the target protein for degradation by the proteasome. nih.govnih.gov

PROTACs, utilizing linkers such as Tert-butyl N-(12-aminododecyl)carbamate, induce the formation of a ternary complex between the target protein and an E3 ligase. nih.govresearchgate.net This proximity, orchestrated by the linker, enables the E3 ligase to efficiently ubiquitinate the target protein, marking it for destruction. The linker's role is not merely to connect the two ligands but to optimally position the target protein and E3 ligase to facilitate this ubiquitin transfer. axispharm.com

Once a target protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. nih.govnih.gov The PROTAC molecule, having facilitated this process, is then released and can engage in further rounds of targeting and degradation, acting in a catalytic manner. nih.gov The incorporation of Tert-butyl N-(12-aminododecyl)carbamate into a PROTAC structure directly contributes to this pathway by enabling the initial ubiquitination event that leads to proteasomal degradation. nih.gov Studies on various PROTACs have confirmed that their degradative activity is dependent on a functional proteasome, as inhibition of the proteasome prevents the degradation of the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Compounds

The length of the alkyl chain in the linker is a critical determinant of a PROTAC's efficacy. nih.govsigmaaldrich.com An optimal linker length is required to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. sigmaaldrich.comnih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

The dodecyl (C12) chain of Tert-butyl N-(12-aminododecyl)carbamate provides a significant degree of flexibility and length. smolecule.com Research on various PROTACs has demonstrated that alkyl chains, often in the range of 6 to 12 carbons, are commonly used to achieve potent degradation of target proteins. For some targets, linkers with a length of up to 16 atoms have shown optimal activity. sigmaaldrich.comnih.gov The specific optimal length is highly dependent on the specific target protein and E3 ligase being recruited. For instance, in the context of targeting TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no significant activity, whereas those with longer linkers demonstrated potent degradation. explorationpub.com

| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |

|---|---|---|---|

| Estrogen Receptor (ERα) | VHL | 16 | sigmaaldrich.comnih.gov |

| TBK1 | VHL | >12 | explorationpub.com |

| CRBN (homo-PROTAC) | CRBN | 8 | explorationpub.com |

The terminal functional groups of the linker are primarily involved in its attachment to the target protein and E3 ligase ligands. In Tert-butyl N-(12-aminododecyl)carbamate, one terminus is a primary amine, which is reactive towards carboxylic acids and activated esters, allowing for covalent attachment to a ligand. broadpharm.com The other terminus is a tert-butoxycarbonyl (Boc)-protected amine. The Boc group is a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal a free amine for subsequent conjugation. masterorganicchemistry.comchem-station.commedchemexpress.com

Environmental Factors Influencing Biological Behavior (e.g., pH, temperature)

The biological activity of molecules can be influenced by environmental factors such as pH and temperature. For PROTACs containing linkers like Tert-butyl N-(12-aminododecyl)carbamate, these factors can affect the stability of the molecule and the interactions within the ternary complex.

Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Tert-butyl N-(12-aminododecyl)carbamate, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various functional groups and the long alkyl chain.

In ¹H NMR spectroscopy, the protons of the tert-butyl group are highly shielded and typically appear as a sharp, intense singlet around 1.45 ppm. The methylene (B1212753) protons of the long dodecyl chain produce a series of overlapping multiplets, with the bulk of these signals appearing in the 1.2-1.6 ppm region. The methylene group adjacent to the carbamate (B1207046) nitrogen (N-CH₂) is deshielded and its signal is expected around 3.10 ppm, often as a triplet. Similarly, the methylene group adjacent to the terminal primary amine (-CH₂-NH₂) would appear further downfield, typically around 2.68 ppm. The proton on the carbamate nitrogen (NH) often presents as a broad singlet.

In ¹³C NMR spectroscopy, the quaternary carbon of the tert-butyl group gives a characteristic signal around 79 ppm, while the methyl carbons of this group resonate near 28.4 ppm. The carbons of the dodecyl chain appear as a cluster of peaks in the aliphatic region (approx. 26-30 ppm). The carbon atom of the carbamate carbonyl (C=O) is significantly deshielded and is found around 156 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl N-(12-aminododecyl)carbamate

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.45 (s, 9H) | 28.4 (3C) |

| -C (CH₃)₃ | - | 79.0 |

| -(CH₂)₁₀- | 1.2-1.6 (m) | ~26-30 |

| -CH₂-NH(Boc) | ~3.10 (t) | ~40.5 |

| -CH₂-NH₂ | ~2.68 (t) | ~42.1 |

| -NH-COO- | Broad singlet | - |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is critical for determining the molecular weight of Tert-butyl N-(12-aminododecyl)carbamate and assessing its purity. The molecular formula of the compound is C₁₇H₃₆N₂O₂, which corresponds to a monoisotopic mass of approximately 300.28 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 301.29. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition by matching the exact mass to the calculated value. A common fragmentation pattern observed in the tandem mass spectrum (MS/MS) of such compounds is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da), providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for Tert-butyl N-(12-aminododecyl)carbamate

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₇H₃₆N₂O₂ | 300.28 |

| [M+H]⁺ | C₁₇H₃₇N₂O₂⁺ | 301.29 |

| [M-C₄H₈+H]⁺ | C₁₃H₂₉N₂O₂⁺ | 245.22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within Tert-butyl N-(12-aminododecyl)carbamate. The spectrum will be dominated by absorptions corresponding to the N-H, C-H, C=O, and C-N bonds.

The N-H stretching vibration of the carbamate group typically appears as a sharp peak around 3360 cm⁻¹. The C-H stretching of the long alkyl chain and the tert-butyl group is observed as a strong, sharp set of peaks in the 2850-2950 cm⁻¹ region. One of the most characteristic peaks is the strong absorption from the carbamate carbonyl (C=O) stretch, which is typically found around 1690-1710 cm⁻¹. The C-N stretching and N-H bending vibrations also give rise to characteristic peaks in the fingerprint region of the spectrum. rsc.org

Table 3: Characteristic IR Absorption Bands for Tert-butyl N-(12-aminododecyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretch | ~3360 |

| N-H (primary amine) | Stretch | ~3300-3500 (often broad) |

| C-H (alkyl) | Stretch | 2850-2950 |

| C=O (carbamate) | Stretch | 1690-1710 |

| N-H (amine/carbamate) | Bend | ~1600 |

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements. For Tert-butyl N-(12-aminododecyl)carbamate (C₁₇H₃₆N₂O₂), the theoretical elemental composition can be calculated. Experimental results obtained from combustion analysis are expected to align with these theoretical values, typically within a ±0.4% margin, to confirm the compound's empirical formula and high purity. nih.govresearchgate.net

Table 4: Theoretical Elemental Composition of Tert-butyl N-(12-aminododecyl)carbamate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 17 | 204.17 | 67.95 |

| Hydrogen | H | 1.01 | 36 | 36.36 | 12.11 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.33 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.65 |

| Total | | | | 300.55 | 100.00 |

X-ray Diffraction (XRD) for Solid-State Structure (for related carbamates)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While a crystal structure for Tert-butyl N-(12-aminododecyl)carbamate itself is not widely reported, analysis of related long-chain alkyl carbamates provides insight into the expected structural features. researchgate.net

Thermogravimetric Analysis (TGA) for Functionalization Degree

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. In the context of materials functionalized with Tert-butyl N-(12-aminododecyl)carbamate, TGA is a powerful tool to quantify the degree of functionalization. nih.gov

When a material functionalized with this molecule is heated, it will exhibit distinct mass loss steps corresponding to the decomposition of different components. A typical TGA curve would show an initial stable region, followed by a significant weight loss event corresponding to the thermal decomposition of the organic carbamate moiety. The Boc protecting group is known to be thermally labile. The percentage of mass lost in this step can be directly correlated to the amount of the carbamate compound attached to the material's surface, thus providing a quantitative measure of the functionalization density. researchgate.netyoutube.com

Future Perspectives and Emerging Research Avenues

Development of Novel Linker Architectures

The primary utility of Tert-butyl N-(12-aminododecyl)carbamate is in "linkerology," particularly for Proteolysis-Targeting Chimeras (PROTACs). smolecule.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding and ligase-binding moieties is crucial for the efficacy of a PROTAC. digitellinc.com

The 12-carbon chain of Tert-butyl N-(12-aminododecyl)carbamate provides a flexible and hydrophobic spacer that can be critical for achieving the optimal orientation and proximity between the two proteins in the ternary complex. smolecule.comnih.gov Future research is focused on leveraging this backbone to create more sophisticated linker designs. Mono-Boc diamines are key building blocks for this purpose. nih.govenamine.net Researchers are exploring the introduction of rigidity, polarity-modifying elements, and cleavable sites within the alkyl chain to control the physicochemical properties and biological activity of PROTACs. nih.gov The development of diverse linker libraries using building blocks like this one allows for rapid structure-activity relationship (SAR) studies, accelerating the optimization of PROTAC candidates. nih.govenamine.net

| Linker Feature | Role of Tert-butyl N-(12-aminododecyl)carbamate | Potential Advancement |

| Flexibility | The C12 alkyl chain provides significant conformational freedom. nih.gov | Introduction of rigid elements (e.g., rings) to reduce conformational entropy. |

| Length | Offers a significant span to bridge distant binding sites on two proteins. | Synthesis of linkers with varied lengths to finely tune ternary complex stability. |

| Hydrophobicity | The long alkyl chain improves hydrophobicity, which can aid membrane permeability. smolecule.com | Incorporation of polar groups (e.g., PEGs) to enhance solubility. |

| Functionalization | The terminal amines serve as attachment points for protein-binding ligands. broadpharm.com | Derivatization of the linker backbone to create "smart" linkers that respond to stimuli. |

Exploration of New Therapeutic Modalities beyond PROTACs

While PROTACs are a major focus, the unique properties of Tert-butyl N-(12-aminododecyl)carbamate make it suitable for other advanced therapeutic platforms. Its ability to conjugate two different molecular entities is fundamental to many next-generation drug designs.

One significant area is the development of Antibody-Drug Conjugates (ADCs). nih.gov ADCs are targeted cancer therapies composed of a monoclonal antibody linked to a potent cytotoxic payload. medchemexpress.commdpi.com The linker's stability in circulation and its ability to release the payload at the target site are critical. medchemexpress.com The long, flexible chain derived from Tert-butyl N-(12-aminododecyl)carbamate can be used to connect antibodies to drug payloads, potentially influencing the ADC's stability, solubility, and pharmacokinetic profile. Emerging ADC formats, such as dual-drug ADCs and protein-degrader ADCs, present new opportunities for innovative linker chemistry where this compound could be a foundational element. nih.gov

Furthermore, this linker precursor is being explored in other bioconjugation applications, such as attaching imaging agents for diagnostics or tethering molecules to drug delivery vehicles like nanoparticles. smolecule.com The ability to create a defined-length spacer is valuable for ensuring that conjugated molecules retain their biological function.

Integration into Advanced Smart Materials and Responsive Systems

The bifunctional nature of Tert-butyl N-(12-aminododecyl)carbamate is also being harnessed in the field of materials science. The terminal primary amine can be used to anchor the molecule to surfaces, such as gold nanoparticles or silicon wafers, to form self-assembled monolayers (SAMs). The Boc-protected amine at the other end can then be deprotected under mild acidic conditions, revealing a reactive amine group on the material's surface. broadpharm.com

This "post-functionalization" capability is the basis for creating smart, responsive systems. For example, these surfaces can be used to:

Develop Biosensors: The newly exposed amines can capture specific proteins, DNA, or other biomarkers from a solution, allowing for sensitive detection.

Create "Gated" Nanomaterials: The amines can be used to attach "gatekeeper" molecules to the pores of mesoporous silica (B1680970) nanoparticles. These gatekeepers can be designed to release a cargo (e.g., a drug) only in response to a specific stimulus (like a change in pH), which would cleave the linkage.

Engineer Biocompatible Coatings: Surfaces can be modified to present specific biological signals, influencing cell adhesion, growth, and differentiation for applications in tissue engineering and medical implants.

Computational Modeling and Simulation for Predictive Design

The design of molecules like PROTACs and other complex conjugates has historically relied heavily on empirical screening. acs.org However, the future of this field lies in the integration of computational modeling and molecular dynamics (MD) simulations to predict the behavior of these molecules before synthesis. acs.orgdimensioncap.com

The long, flexible linker derived from Tert-butyl N-(12-aminododecyl)carbamate presents a particular challenge and opportunity for computational chemists. MD simulations are being used to:

Predict Ternary Complex Stability: Simulations can model the dynamic interactions between the two target proteins and the PROTAC, helping to understand how linker flexibility impacts the stability of the degradation-competent complex. nih.govnih.gov

Analyze Linker Conformation: Understanding the preferred shapes (conformations) of the linker in solution is crucial for designing molecules with better cell permeability and lower off-target activity. digitellinc.com Computational studies show that even subtle changes in linker attachment points can significantly alter a PROTAC's conformational behavior. digitellinc.com

Guide Linker Optimization: By simulating a range of linker lengths, compositions, and rigidities, researchers can prioritize the synthesis of candidates most likely to succeed, saving significant time and resources. acs.org This predictive power is essential for moving beyond trial-and-error approaches in drug and materials design. dimensioncap.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-(12-aminododecyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to a primary amine. A general procedure includes reacting 12-aminododecane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine enhance reaction efficiency . Optimization strategies:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Yield Improvement : Employ excess Boc₂O (1.2–1.5 equiv) and monitor via TLC or LC-MS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl N-(12-aminododecyl)carbamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and alkyl chain integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₇H₃₆N₂O₂: calc. 313.28) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% recommended for research use).

Q. What are the critical stability considerations for storing tert-butyl N-(12-aminododecyl)carbamate, and how do environmental factors affect its degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Degradation Triggers : Exposure to acids, bases, or elevated temperatures (>40°C) accelerates decomposition. Monitor via periodic NMR or LC-MS to detect amine liberation.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during the structural refinement of tert-butyl carbamate derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement, leveraging restraints for flexible alkyl chains . For twinned crystals, employ SIR97 to resolve phase ambiguities via direct methods .

- Data Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks. Discrepancies in R-factors (>5%) may require re-measuring high-resolution datasets .

Q. What strategies are employed to resolve regioselectivity challenges in the synthesis of tert-butyl carbamates with long alkyl chains?

- Methodological Answer :

- Selective Protection : Use Boc anhydride in dichloromethane to selectively protect primary amines over secondary sites .

- Kinetic Control : Lower reaction temperatures (0°C) favor primary amine reactivity.

- Purification : Flash chromatography with silica gel (hexane/ethyl acetate) removes unreacted amine or di-Boc byproducts. For isomers, employ preparative HPLC with chiral columns .

Q. How can computational methods assist in predicting the reactivity and regioselectivity of tert-butyl N-(12-aminododecyl)carbamate in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states to predict nucleophilic attack sites (e.g., Boc deprotection under acidic conditions).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using GROMACS.

- Docking Studies : For biological applications, AutoDock Vina predicts interactions with enzyme active sites (e.g., proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.